Pyrrolidine, 2-[(2-methoxyphenoxy)methyl]-, (R)-(9CI)
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Overview
Description
Pyrrolidine, 2-[(2-methoxyphenoxy)methyl]-, ®-(9CI) is a chemical compound with the CAS Number: 161364-83-6 . It has a molecular weight of 207.27 . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17NO2/c1-14-11-6-2-3-7-12(11)15-9-10-5-4-8-13-10/h2-3,6-7,10,13H,4-5,8-9H2,1H3/t10-/m1/s1 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 207.27 . It is stored at a temperature of 4°C . The physical form of this compound is liquid .Scientific Research Applications
Metabolism and Detection
The metabolism and toxicological detection of new designer drugs such as 4'-methoxy-alpha-pyrrolidinopropiophenone (MOPPP), which is structurally related to Pyrrolidine, 2-[(2-methoxyphenoxy)methyl]-, (R)-(9CI), have been studied. MOPPP is metabolized through demethylation, hydroxylation of the pyrrolidine ring, and oxidative desamination. These metabolic pathways allow for the detection of MOPPP in urine via its metabolites using gas chromatography-mass spectrometry (GC-MS) (Springer, Fritschi, & Maurer, 2003).
Synthesis and Polymer Applications
2,6-Bis (4-aminophenoxy) pyridine, a compound related to Pyrrolidine, 2-[(2-methoxyphenoxy)methyl]-, has been synthesized and used to create novel poly(ether imide ester)s with high thermal stability. This synthesis process involves a high-temperature solution polycondensation reaction, showcasing the potential of pyrrolidine derivatives in polymer science (Mehdipour‐Ataei & Amirshaghaghi, 2005).
Pharmacological Research
Pyrrolidine derivatives have been explored for their pharmacological properties, such as in the synthesis of enantiomers of RP 66803, a non-peptide CCK antagonist. This research highlights the potential of pyrrolidine derivatives in developing new pharmacological agents (Manfre & Pulicani, 1994).
Fungicidal and Insecticidal Activities
New strobilurin derivatives containing the pyrrolidine-2,4-dione moiety have been synthesized, demonstrating visible fungicidal activity against pathogens like Rhizoctonia solani, Botrytis cinerea, and Fusarium graminearum. This indicates the potential use of pyrrolidine derivatives in agricultural fungicides (Guihua, Chu, Chen, & Yang, 2014).
Safety and Hazards
properties
IUPAC Name |
(2R)-2-[(2-methoxyphenoxy)methyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-11-6-2-3-7-12(11)15-9-10-5-4-8-13-10/h2-3,6-7,10,13H,4-5,8-9H2,1H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGKCHBDKRVJAV-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2CCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OC[C@H]2CCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-[(2-methoxyphenoxy)methyl]pyrrolidine | |
CAS RN |
161364-83-6 |
Source
|
Record name | (2R)-2-[(2-methoxyphenoxy)methyl]pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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